Fmoc-D-Dab(Ivdde)-OH

Description

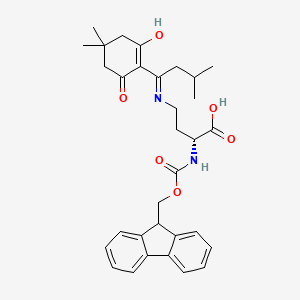

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O6/c1-19(2)15-26(29-27(35)16-32(3,4)17-28(29)36)33-14-13-25(30(37)38)34-31(39)40-18-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,19,24-25,35H,13-18H2,1-4H3,(H,34,39)(H,37,38)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMMALLSYWTSAX-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Dab(Ivdde)-OH: A Cornerstone of Orthogonal Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Orthogonal Protection

In the intricate field of peptide science, the ability to perform site-specific modifications on a growing peptide chain is paramount for developing complex therapeutics, diagnostic tools, and novel biomaterials. This capability hinges on the concept of "orthogonal protection," a strategy where different protecting groups on a molecule can be removed under distinct chemical conditions without affecting one another. Fmoc-D-Dab(Ivdde)-OH is a specialized amino acid derivative that embodies this principle, offering chemists a powerful tool for sophisticated peptide engineering.

This guide provides a comprehensive overview of this compound, detailing its chemical properties, the critical role of its unique side-chain protection, and field-proven protocols for its application. We will explore the causality behind experimental choices, ensuring a deep, mechanistic understanding for researchers aiming to leverage this reagent's full potential.

Section 1: Chemical Identity and Core Properties

This compound is a derivative of D-2,4-diaminobutyric acid (D-Dab), a non-proteinogenic amino acid. It features two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on its α-amine and the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group on its side-chain (γ-amine). This dual protection scheme is the foundation of its strategic utility in Solid-Phase Peptide Synthesis (SPPS).

The Ivdde group is a more sterically hindered variant of the Dde group, developed to overcome issues like partial loss during prolonged synthesis and potential migration between amine groups.[1][2] Its enhanced stability to the standard piperidine solutions used for Fmoc removal is a key advantage.[3][4]

| Property | Value | Source(s) |

| Full Chemical Name | N-α-Fmoc-N-γ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-D-diaminobutyric acid | [3][4] |

| CAS Number | 607366-21-2 / 872169-32-9 | [3][5] |

| Molecular Formula | C₃₂H₃₈N₂O₆ | [3][6] |

| Molecular Weight | 546.65 g/mol | [3][6] |

| Appearance | White to off-white powder | [3][7] |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [3][4] |

| Storage Temperature | 15-25°C | [3][4] |

Section 2: The Principle of Orthogonality in Action

The power of this compound lies in the differential lability of its protecting groups. During SPPS, the synthesis proceeds by repeatedly removing the temporary N-terminal Fmoc group to allow for the coupling of the next amino acid. The Ivdde group on the D-Dab side chain, however, remains completely intact throughout this process.[8][9]

This orthogonality allows the chemist to build the full linear peptide backbone first. Then, at a strategic point, the Ivdde group can be selectively removed while the peptide is still attached to the solid support and all other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) are still in place.[2][10] This unmasks a reactive γ-amine on the D-Dab residue, which becomes a unique handle for site-specific modification.

This strategy is indispensable for:

-

Peptide Cyclization: Creating a lactam bridge by forming an amide bond between the newly freed side-chain amine and a C-terminal carboxylic acid.[11]

-

Branched Peptides: Synthesizing an entirely new peptide chain off the D-Dab side chain, a technique crucial for creating multi-antigenic peptides for vaccine development.[10][12]

-

Bioconjugation: Attaching labels, such as fluorophores, biotin, or polyethylene glycol (PEG), to a specific site on the peptide.[2]

-

Synthesis of Complex Antibiotics: The Ivdde group has been instrumental in the synthesis of Dab-rich cyclic peptides like Polymyxin B1.[13]

Section 3: Experimental Protocol: Selective On-Resin Deprotection of the Ivdde Group

This protocol outlines the standard, field-proven method for removing the Ivdde group from a peptide-resin, enabling subsequent modification of the D-Dab side-chain amine.

Trustworthiness Note: The success of this procedure relies on the complete removal of the Ivdde group before proceeding. The reaction's progress can be monitored spectrophotometrically by detecting the chromophoric indazole byproduct in the filtrate at ~290 nm.[10][11][14]

Materials:

-

Peptide-resin containing one or more Dab(Ivdde) residues.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Hydrazine monohydrate (N₂H₄·H₂O).

-

Syringe reaction vessel with a filter.

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.

-

Causality: Proper swelling of the resin is critical to ensure that all reagents can freely access the reactive sites within the polymer matrix.

-

-

Prepare Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

-

Expert Insight: A 2% solution is standard and effective for most sequences.[1][15] However, for sterically hindered sites or aggregated peptides where removal proves sluggish, the concentration can be cautiously increased up to 4%.[16] It is crucial to note that higher hydrazine concentrations can risk side reactions.[1]

-

-

First Hydrazine Treatment: Add the 2% hydrazine solution to the swollen resin (e.g., 10 mL per gram of resin). Agitate gently at room temperature for 3 minutes.[11][15] Drain the solution.

-

Repeat Treatments: Repeat Step 3 two to three more times, collecting the filtrate each time if monitoring is desired.

-

Causality: Multiple short treatments are more effective and gentler on the peptide than a single prolonged exposure. This method ensures the complete removal of the protecting group while minimizing potential side reactions.

-

-

Thorough Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the indazole byproduct.

-

Expert Insight: This washing step is absolutely critical. Residual hydrazine can interfere with subsequent coupling reactions by acting as a competing nucleophile.

-

-

Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A positive test (blue beads) confirms the presence of a free primary amine, indicating successful Ivdde deprotection.

-

Proceed to Modification: The resin, now bearing a deprotected D-Dab side-chain amine, is ready for the next synthetic step (e.g., coupling of an amino acid, fluorophore, or cyclization).

Section 4: Conclusion and Future Outlook

This compound is more than just a protected amino acid; it is a strategic enabler for the synthesis of complex, non-linear, and modified peptides that are often inaccessible through standard linear SPPS. Its robust orthogonality, coupled with the enhanced stability of the Ivdde group, provides a reliable and precise tool for advanced peptide design. As the demand for sophisticated peptide-based drugs and materials continues to grow, the mastery of reagents like this compound will remain a critical skill for scientists pushing the boundaries of chemical biology and therapeutic development.

References

-

Optimizing the removal of an ivDde protecting group . Biotage. [Link]

-

Amino Acid Sidechain Deprotection . Aapptec Peptides. [Link]

-

Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups . Aapptec Peptides. [Link]

-

Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis | Request PDF . ResearchGate. [Link]

-

Amino Acid Derivatives for Peptide Synthesis . AAPPTec. [Link]

-

Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates | Request PDF . ResearchGate. [Link]

-

NEW Orthogonally protected lysine derivatives Novabiochem® NEW . Merck Millipore. [Link]

-

Supplementary Information . The Royal Society of Chemistry. [Link]

-

Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics | Request PDF . ResearchGate. [Link]

-

The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis . Future Origin. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chempep.com [chempep.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. Fmoc-Lys(ivDde)-OH Novabiochem 204777-78-6 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 10. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. nbinno.com [nbinno.com]

- 13. shop.bachem.com [shop.bachem.com]

- 14. rsc.org [rsc.org]

- 15. peptide.com [peptide.com]

- 16. biotage.com [biotage.com]

The Ivdde Protecting Group: A Technical Guide to its Mechanism and Application in Advanced Synthesis

In the landscape of complex chemical synthesis, particularly in the realms of peptide and oligonucleotide development, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of tools available to the modern chemist, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group has emerged as a robust and versatile option for the protection of primary amines. Its unique properties, most notably its orthogonality to the widely used Fmoc and Boc protecting groups, enable intricate, site-specific modifications that are crucial for the development of sophisticated therapeutics and research agents.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the Ivdde protecting group, from its core chemical principles and mechanism of action to practical, field-proven protocols for its application and removal. It is intended for researchers, scientists, and drug development professionals who seek to leverage the Ivdde group's advantages in their synthetic strategies.

Core Concepts: Understanding the Ivdde Advantage

The Ivdde group is a member of the enamine-type protecting groups, a class valued for its distinct cleavage conditions.[1] It is a more sterically hindered analogue of the earlier Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, a modification that confers significantly enhanced stability.[1][4] This increased robustness is the primary driver for its adoption in complex, multi-step syntheses.

The key to the Ivdde group's utility lies in its orthogonality . In the context of peptide synthesis, this means it remains stable under the conditions used to remove other common protecting groups:

-

Stable to Acid: It is resistant to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave acid-labile groups like tert-butoxycarbonyl (Boc) and trityl (Trt).[1][5][6]

-

Stable to Base: It is also stable to the standard basic conditions (e.g., 20% piperidine in DMF) employed for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][5][6]

This tripartite stability allows for a three-dimensional synthetic strategy, where the peptide backbone can be elongated using standard Fmoc chemistry, and other side chains can be protected with acid-labile groups, all while the Ivdde-protected amine remains masked. This amine can then be selectively deprotected at a specific point in the synthesis to allow for:

-

Peptide Branching: Building a second peptide chain from the side chain of an amino acid.[6]

-

Cyclization: Forming a cyclic peptide through a side-chain linkage.[6]

-

Site-Specific Labeling: Attaching reporter groups such as fluorophores, biotin, or other moieties to a precise location on the molecule.[6]

Ivdde vs. Dde: A Comparative Analysis

The evolution from Dde to Ivdde was driven by the need to overcome certain limitations of the former. While both are cleaved under similar conditions, their stability profiles differ significantly.

| Feature | Dde | Ivdde | Rationale for Ivdde's Superiority |

| Stability | Less robust; prone to partial loss during prolonged synthesis.[1][6] | More robust and stable throughout multi-step syntheses.[1][4][6] | The increased steric hindrance of the isovaleryl group in Ivdde prevents premature cleavage and leaching. |

| Migration | Susceptible to intramolecular migration to a free amine during piperidine treatment.[6] | Significantly less prone to migration, ensuring the integrity of the peptide sequence.[4][6] | The bulkier structure of Ivdde sterically inhibits the nucleophilic attack that leads to migration. |

| Ease of Removal | Generally easier and faster to remove.[1][6] | Can be more sluggish to remove, especially in aggregating sequences or near the C-terminus.[1][5][6] | The same steric hindrance that provides stability also makes the cleavage reaction slower. |

The Deprotection Mechanism: A Step-by-Step Analysis

The selective removal of the Ivdde group is most commonly achieved through treatment with a dilute solution of hydrazine (NH₂NH₂) in a suitable solvent, typically N,N-dimethylformamide (DMF).[1][5][6] The reaction proceeds via a well-defined mechanism involving a nucleophilic attack and subsequent intramolecular cyclization.

The key steps are as follows:

-

Nucleophilic Attack: The hydrazine, a potent nucleophile, attacks the enamine system of the Ivdde group.

-

Intramolecular Cyclization: This is followed by a rapid intramolecular cyclization.

-

Product Release: The cyclization event results in the release of the free amine on the peptide and the formation of a stable, chromophoric pyrazole byproduct (specifically, 6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole).[5]

This mechanism is illustrated in the diagram below:

Caption: Hydrazine-mediated deprotection mechanism of an Ivdde-protected amine.

An important practical consequence of this mechanism is the formation of the chromophoric pyrazole byproduct.[5] This byproduct has a strong UV absorbance at approximately 290 nm, which allows for real-time spectrophotometric monitoring of the deprotection reaction.[6][7] This provides a convenient method to ensure the reaction has gone to completion.

Experimental Protocols: A Guide to Best Practices

The successful application of the Ivdde protecting group hinges on the use of well-defined and optimized protocols. The following sections provide detailed, step-by-step methodologies for the deprotection of Ivdde and a representative workflow for a subsequent on-resin modification.

Standard Hydrazine-Mediated Ivdde Deprotection

This protocol is suitable for most standard applications of Ivdde deprotection on a solid support.

Causality Behind Experimental Choices:

-

Hydrazine Concentration: A 2% solution of hydrazine in DMF is the standard starting point. This concentration is generally effective without causing significant side reactions. For sluggish deprotections, increasing the concentration to 4% can enhance the reaction rate.[8] However, concentrations above this are generally not recommended due to the risk of side reactions, such as peptide cleavage at glycine residues.[4]

-

Reaction Time and Iterations: Short, repeated treatments are more effective than a single long exposure. This is because the byproducts can potentially interfere with the reaction, and repeated washes help to remove them and drive the reaction to completion.

-

Solvent: DMF is the solvent of choice due to its ability to swell the resin and solubilize the reagents.

-

N-Terminal Protection: It is critical to note that hydrazine will also cleave Fmoc groups. Therefore, if the N-terminal amine needs to remain protected, it should be protected with a Boc group prior to Ivdde deprotection.[4]

Step-by-Step Methodology:

-

Resin Swelling: Swell the Ivdde-protected peptide-resin in DMF in a suitable reaction vessel for 15-30 minutes.

-

Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For a 10 mL solution, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

-

Deprotection - Iteration 1: Drain the DMF from the swollen resin. Add the 2% hydrazine solution (approximately 10 mL per gram of resin) and agitate gently for 3-5 minutes at room temperature.

-

Wash: Drain the deprotection solution.

-

Deprotection - Iterations 2 & 3: Repeat steps 3 and 4 two more times for a total of three hydrazine treatments.

-

Thorough Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of hydrazine and the pyrazole byproduct.

-

Confirmation (Optional): The reaction progress can be monitored by collecting the filtrate from each deprotection step and measuring the UV absorbance at 290 nm. The reaction is complete when the absorbance returns to baseline.[7]

Caption: Standard workflow for hydrazine-mediated Ivdde deprotection.

On-Resin Side-Chain Labeling Following Ivdde Deprotection

This protocol outlines a general workflow for the fluorescent labeling of a lysine side chain after selective Ivdde deprotection.

Causality Behind Experimental Choices:

-

Coupling Reagents: The choice of coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma) will depend on the specific fluorescent dye's carboxylic acid and the potential for steric hindrance. A base such as diisopropylethylamine (DIPEA) is required to activate the coupling reagents and neutralize the protonated amine.

-

Equivalents: Using an excess of the fluorescent dye and coupling reagents helps to drive the labeling reaction to completion.

-

Reaction Time: The coupling time may need to be optimized depending on the reactivity of the dye and the peptide sequence. Monitoring the reaction with a qualitative test like the Kaiser test (for primary amines) can be beneficial.

Step-by-Step Methodology:

-

Ivdde Deprotection: Follow the standard hydrazine-mediated deprotection protocol as described in section 3.1.

-

Reagent Preparation: Prepare a solution of the fluorescent dye (e.g., 5(6)-Carboxyfluorescein) (3 equivalents relative to resin loading), a coupling agent such as HBTU (3 equivalents), and a base such as DIPEA (6 equivalents) in DMF.

-

Coupling Reaction: Add the pre-activated fluorescent dye solution to the resin and agitate at room temperature for 2-4 hours, or until the Kaiser test is negative.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL), followed by dichloromethane (DCM) (3 x 10 mL).

-

Final Cleavage and Purification: The labeled peptide can then be cleaved from the resin and deprotected using standard TFA-based cocktails, followed by purification by HPLC.

Troubleshooting and Advanced Considerations

While the Ivdde group is generally reliable, certain situations may require protocol optimization or alternative strategies.

-

Sluggish or Incomplete Deprotection: As mentioned, this can occur with aggregating sequences or when the Ivdde-protected residue is near the C-terminus.[1][5][6] In such cases, increasing the hydrazine concentration to 4% and/or increasing the number of deprotection cycles is often effective.[8] The use of alternative mixing mechanisms, such as sonication, may also improve efficiency.

-

Fmoc-Orthogonal Deprotection: In cases where the N-terminal Fmoc group must be preserved during the side-chain deprotection, hydrazine cannot be used. An alternative method employing hydroxylamine hydrochloride and imidazole in N-methyl-2-pyrrolidone (NMP) can be used for selective Ivdde removal in the presence of Fmoc.[4]

Hydroxylamine Deprotection Protocol:

-

Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on Ivdde content) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).

-

Deprotection: Add the hydroxylamine solution to the resin and agitate gently at room temperature for 30-60 minutes.

-

Washing: Drain the solution and wash the resin thoroughly with DMF.

Conclusion

The Ivdde protecting group represents a powerful tool in the arsenal of the synthetic chemist. Its robust stability and orthogonality to standard acid- and base-labile protecting groups provide a gateway to the synthesis of complex, site-specifically modified peptides and other biomolecules.[1][2][3] A thorough understanding of its deprotection mechanism, coupled with the application of optimized and validated protocols, is essential for harnessing its full potential. By carefully considering the factors outlined in this guide, researchers can confidently employ the Ivdde protecting group to advance their research and development objectives.

References

-

Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science, 55(2), 123-139. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133.

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

- Wagner, M., et al. (2002). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Journal of the Chemical Society, Perkin Transactions 1, (7), 894-903.

Sources

- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. biotage.com [biotage.com]

An In-Depth Technical Guide to Fmoc-D-Dab(Ivdde)-OH: A Cornerstone of Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-Fmoc-N-γ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-diaminobutyric acid (Fmoc-D-Dab(Ivdde)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). We will delve into its fundamental properties, the strategic importance of its protecting groups, and detailed protocols for its application in the synthesis of complex peptides, such as branched and cyclic structures.

Core Properties of this compound

A precise understanding of the molecular characteristics of this compound is fundamental to its effective use in peptide synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₃₈N₂O₆ | [1][2] |

| Molecular Weight | 546.67 g/mol | [1][2] |

| CAS Number | 872169-32-9 | [1] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

The Principle of Orthogonal Protection: Fmoc and Ivdde

The utility of this compound in sophisticated peptide synthesis lies in the orthogonal nature of its two protecting groups: the base-labile Fmoc group on the α-amine and the hydrazine-labile Ivdde group on the side-chain amine. This orthogonality allows for the selective deprotection of one group without affecting the other, or the acid-labile protecting groups commonly used for other amino acid side chains (e.g., Boc, tBu, Trt).[4]

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is a more sterically hindered analogue of the Dde group.[4] This increased steric bulk confers several advantages, most notably enhanced stability to the piperidine solutions used for Fmoc group removal, significantly reducing the risk of premature deprotection or protecting group migration, a known issue with the Dde group, especially in longer or more complex syntheses.[4]

Caption: Orthogonal deprotection strategy of this compound.

Experimental Protocol: Selective Ivdde Group Deprotection

This protocol outlines the on-resin selective removal of the Ivdde protecting group from the D-Dab side chain.

Materials:

-

Peptide-resin containing the this compound residue

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Deprotection Solution: 2% (v/v) hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

-

Initial Wash: Wash the resin with DMF (3 x 1-minute washes).

-

Ivdde Deprotection:

-

Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 3-5 minutes.[5]

-

Drain the deprotection solution.

-

Repeat the hydrazine treatment 2-3 times for complete removal.[5] The efficiency of the removal can be sequence-dependent, and for difficult cases, increasing the hydrazine concentration to 4% or the number of repetitions may be necessary.[6]

-

-

Monitoring the Deprotection: The deprotection can be monitored by observing the UV absorbance of the collected filtrate. The cleavage of the Ivdde group by hydrazine releases a chromophoric indazole byproduct, which has a strong absorbance around 290 nm.[4][7] The reaction is considered complete when the absorbance of the filtrate returns to baseline.

-

Thorough Washing: Wash the resin extensively with DMF (5-7 x 1-minute washes) to remove all traces of hydrazine and the cleavage byproduct.

-

Confirmation of Deprotection: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A positive result (blue beads) indicates the presence of a free primary amine on the Dab side chain.

Caption: Workflow for selective on-resin Ivdde deprotection.

Applications in Advanced Peptide Synthesis

The orthogonal nature of this compound makes it an invaluable tool for the synthesis of non-linear and modified peptides.

Synthesis of Branched Peptides

Branched peptides are of significant interest in drug design, vaccine development, and as mimics of protein scaffolds.[8] this compound provides a convenient branching point. After the linear peptide backbone is assembled, the Ivdde group on a specific Dab residue can be selectively removed as described above. The newly liberated side-chain amine can then be used as an anchor point for the synthesis of a second peptide chain, creating a branched structure.

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. Head-to-side-chain cyclization is a common strategy where this compound plays a key role. The peptide is synthesized on the solid support, and after completion of the linear sequence, the N-terminal Fmoc group is removed. Subsequently, the side-chain Ivdde group of the Dab residue is cleaved. The free N-terminal amine is then coupled to the deprotected Dab side-chain amine, forming a cyclic peptide while it is still attached to the resin.

Conclusion

This compound is a sophisticated and highly versatile amino acid derivative that is essential for advanced solid-phase peptide synthesis. Its well-defined molecular properties and the robust orthogonality of the Fmoc and Ivdde protecting groups provide chemists with precise control over the synthesis of complex peptide architectures. The enhanced stability of the Ivdde group over its Dde predecessor minimizes side reactions and increases the fidelity of synthesizing long or intricate peptide sequences. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their pursuit of novel and impactful peptide-based therapeutics and research tools.

References

-

Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. Retrieved from [Link]

- McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.

- Chan, L. Y., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Methods in Molecular Biology, 1146, 33-49.

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides. Retrieved from [Link]

-

Scholarly Publications Leiden University. (n.d.). Synthesis of cyclic peptides as bioconjugation platforms. Retrieved from [Link]

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. scbt.com [scbt.com]

- 3. FMOC-DAB(IVDDE)-OH | 607366-21-2 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. biotage.com [biotage.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

The Ivdde Protecting Group: A Technical Guide to Stability and Orthogonality in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonality in Complex Peptide Synthesis

In the sophisticated landscape of modern peptide science, the ability to perform site-specific modifications is paramount for the development of novel therapeutics, diagnostic tools, and biomaterials. The synthesis of complex peptides, such as branched, cyclic, or conjugated molecules, necessitates a meticulously planned protecting group strategy. The cornerstone of such a strategy is the principle of orthogonality: the use of multiple protecting groups that can be selectively removed under distinct chemical conditions without affecting others.[1][2] This allows for the precise, stepwise construction and modification of peptide architectures.

Among the arsenal of protecting groups available to the peptide chemist, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group has emerged as a critical tool, particularly within the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) framework.[3][4] The Ivdde group, an analogue of the Dde group, provides an additional layer of orthogonality, enabling the selective deprotection of primary amines, typically the ε-amino group of lysine, for on-resin modifications.[5]

This technical guide provides a comprehensive examination of the Ivdde protecting group, with a specific focus on its stability profile towards two common reagents in Fmoc-based SPPS: piperidine and trifluoroacetic acid (TFA). We will delve into the chemical principles governing its stability, present quantitative data, and provide detailed experimental protocols for its application and selective removal.

Core Principles: The Chemical Nature and Orthogonality of the Ivdde Group

The Ivdde group is classified as an enamine-type protecting group.[5] Its unique chemical structure is the foundation of its stability and selective reactivity. It is stable to the standard basic conditions used for Fmoc group removal (e.g., 20% piperidine in dimethylformamide (DMF)) and the acidic conditions used for the removal of tert-butyl (tBu) based side-chain protecting groups and final cleavage from the resin (e.g., TFA).[3][6]

This three-dimensional orthogonality is the key to its utility. In a typical Fmoc/tBu strategy, the Ivdde group remains intact during the iterative cycles of Nα-Fmoc deprotection with piperidine and the final cleavage/deprotection with a TFA cocktail. Its removal is achieved under a distinct set of mild nucleophilic conditions, most commonly with a dilute solution of hydrazine in DMF.[3][4] This selective deprotection unmasks a specific amine on the peptide backbone while it is still attached to the solid support, making it available for further chemical modifications.

Figure 1: Orthogonality of the Ivdde protecting group in Fmoc SPPS.

Stability Profile of the Ivdde Group: A Quantitative Assessment

The defining characteristic of the Ivdde group is its robust stability to both piperidine and TFA, which is essential for its successful application in Fmoc-based peptide synthesis.

Stability to Piperidine

The standard protocol for the removal of the Nα-Fmoc group involves treatment with a 20% solution of piperidine in DMF. The Ivdde group is completely stable under these conditions. This stability is crucial, as premature cleavage of the Ivdde group would lead to undesired side reactions at the exposed amine during subsequent amino acid couplings. The more sterically hindered nature of the Ivdde group, compared to its predecessor Dde, provides enhanced stability and reduces the risk of in-process migration.[5][7] While Dde has been reported to be susceptible to migration in the presence of piperidine, Ivdde offers greater resistance to this side reaction.[8][9]

Stability to Trifluoroacetic Acid (TFA)

TFA is a strong acid commonly used in the final step of SPPS to cleave the peptide from the resin and remove acid-labile side-chain protecting groups such as tBu, Boc, and Trt. The Ivdde group is stable to treatment with TFA, including the commonly used "Reagent K" cleavage cocktail (TFA/water/phenol/thioanisole/ethanedithiol).[3] This ensures that the Ivdde-protected amine remains masked during the global deprotection of the peptide, allowing for subsequent purification and modification if desired.

| Reagent/Condition | Ivdde Group Stability | Nα-Fmoc Group Stability | Side-Chain (tBu, Trt, Pbf) Stability |

| 20% Piperidine in DMF | Stable | Labile | Stable |

| 95% TFA in H₂O | Stable | Stable | Labile |

| 2-5% Hydrazine in DMF | Labile | Labile | Stable |

Table 1: Comparative Stability of the Ivdde Group.

Experimental Protocols

The following protocols are provided as a guide for the assessment of Ivdde stability and for its selective removal.

Protocol 1: Assessment of Ivdde Stability to Piperidine

-

Peptide Synthesis: Synthesize a short peptide sequence on a solid support (e.g., Rink Amide resin) incorporating an Fmoc-Lys(Ivdde)-OH residue.

-

Fmoc Deprotection: After incorporation of the Ivdde-protected lysine, perform a standard Fmoc deprotection step using 20% piperidine in DMF for an extended period (e.g., 2 hours) to simulate multiple deprotection cycles.

-

Washing: Thoroughly wash the resin with DMF.

-

Cleavage and Deprotection: Cleave a small sample of the peptide from the resin using a standard TFA cleavage cocktail.

-

Analysis: Analyze the cleaved peptide by HPLC and Mass Spectrometry. The presence of the intact peptide with the Ivdde group and the absence of any byproducts resulting from premature Ivdde removal will confirm its stability.

Protocol 2: Assessment of Ivdde Stability to TFA

-

Peptide Synthesis: Synthesize a peptide as described in Protocol 1.

-

TFA Treatment: After the final Fmoc deprotection, treat the resin-bound peptide with a 95% TFA solution for 2 hours at room temperature.

-

Washing: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF and wash thoroughly with DMF.

-

Ivdde Deprotection: Proceed with the selective removal of the Ivdde group using the hydrazine protocol described below.

-

Analysis: Analyze a cleaved sample of the peptide after the hydrazine treatment. Successful subsequent modification at the lysine side-chain will indirectly confirm the stability of the Ivdde group to TFA. A direct confirmation can be obtained by cleaving a sample after TFA treatment and verifying the mass of the Ivdde-protected peptide.

Protocol 3: Selective Removal of the Ivdde Group with Hydrazine

-

Resin Preparation: Swell the Ivdde-protected peptidyl-resin in DMF.

-

Deprotection Solution: Prepare a 2-4% solution of hydrazine monohydrate in DMF.[10] Note: Higher concentrations of hydrazine may be required for sluggish removals, but caution should be exercised as this can lead to side reactions.[7]

-

Hydrazine Treatment: Treat the resin with the hydrazine solution (e.g., 10 mL per gram of resin) and gently agitate at room temperature. The reaction progress can be monitored spectrophotometrically by detecting the chromophoric indazole byproduct at approximately 290 nm.[4]

-

Reaction Time: The optimal reaction time can vary, but typically consists of multiple short treatments (e.g., 3 x 3 minutes).[10][11]

-

Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF to remove the cleavage byproducts and excess hydrazine. The resin is now ready for the subsequent on-resin modification at the deprotected amine.

Figure 2: Experimental workflow for the selective removal of the Ivdde group.

Conclusion and Future Perspectives

The Ivdde protecting group is a robust and reliable tool for advanced peptide synthesis, offering excellent stability to both piperidine and TFA. Its selective removal under mild nucleophilic conditions with hydrazine provides the necessary orthogonality for the site-specific modification of peptides on a solid support. This capability is indispensable for the construction of complex peptide architectures and the development of next-generation peptide-based therapeutics and research tools. As the demand for more intricate and functionalized peptides continues to grow, the strategic application of orthogonal protecting groups like Ivdde will remain a cornerstone of innovation in peptide chemistry.

References

-

PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]

-

PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ResearchGate. Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. [Link]

-

Merck Millipore. NEW Orthogonally protected lysine derivatives Novabiochem®. [Link]

-

AAPPTec Peptides. Amino Acid Sidechain Deprotection. [Link]

-

Biotage. Optimizing the removal of an ivDde protecting group. [Link]

-

PubMed. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. [Link]

-

AAPPTec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

- 11. peptide.com [peptide.com]

The Principle of Orthogonality: A Strategic Guide to Protecting Groups in Peptide Synthesis

<_ _>

Abstract

The synthesis of complex peptides and therapeutic proteins is a feat of chemical precision, demanding exacting control over the sequential formation of amide bonds. This control is achieved through the strategic use of protecting groups, temporary molecular modifications that mask reactive functional groups. The cornerstone of modern, sophisticated peptide synthesis is the principle of orthogonal protection . This guide provides an in-depth exploration of this principle, moving beyond a simple catalog of protecting groups to explain the underlying chemical logic and causality that informs the strategic choices made in the laboratory. We will dissect the primary families of protecting groups, compare the dominant synthesis strategies, provide validated experimental protocols, and offer field-proven insights to navigate the challenges inherent in constructing complex peptide architectures such as branched, cyclic, or post-translationally modified peptides.

The Fundamental Challenge: Imposing Order on Reactivity

At its core, peptide synthesis is the iterative formation of amide bonds between amino acids. An amino acid, however, possesses at least two reactive functional groups: the N-terminal amine (Nα-amine) and the C-terminal carboxylic acid. Without intervention, attempts to couple two amino acids would result in an uncontrolled polymerization. To enforce a specific sequence, the reactivity of these groups must be selectively managed.[1][2]

This is achieved by:

-

Temporarily "capping" or protecting the Nα-amine of the incoming amino acid.

-

Activating the C-terminal carboxyl group to facilitate its reaction with the free Nα-amine of the growing peptide chain.

-

Protecting any reactive side-chain functional groups (e.g., the ε-amine of lysine or the β-carboxyl of aspartic acid) to prevent their interference.[1][3]

After each successful coupling, the Nα-amine protecting group must be removed to allow the next amino acid to be added, while the side-chain protecting groups must remain intact until the very end of the synthesis.[3][4] This requirement for differential stability is the conceptual foundation of orthogonality.

The Principle of Orthogonality

Orthogonality in peptide synthesis refers to the use of multiple, distinct classes of protecting groups within a single synthetic strategy, where each class can be removed by a specific chemical mechanism without affecting the others.[4][5][6][7] Imagine having three locked boxes, each opened by a unique key: one by a key of acid, one by a key of base, and one by a key of a specific metal catalyst. You can open any one box without disturbing the locks on the others. This is the power of an orthogonal system.

A typical solid-phase peptide synthesis (SPPS) strategy employs at least two orthogonal classes:

-

Temporary Nα-Protecting Group: Removed at every cycle to elongate the peptide chain.

-

"Permanent" Side-Chain Protecting Groups: Remain stable throughout the synthesis and are removed during the final cleavage from the solid support.[4][6]

For more complex peptides, a third or even fourth dimension of orthogonality is introduced using auxiliary or semi-permanent side-chain protecting groups.[4][6] These can be selectively removed while the peptide is still attached to the resin, allowing for on-resin modifications like cyclization, branching, or the attachment of reporter tags.[6][8][9]

Caption: The Concept of Orthogonality in Peptide Synthesis.

The Major Protecting Group Families & Their Mechanisms

The choice of protecting groups dictates the entire synthetic strategy. They are best understood by the class of chemical reaction used for their removal.

Base-Labile Groups: The Fmoc Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of the most widely used SPPS strategy today.[]

-

Mechanism: The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11] The reaction proceeds via an E1cB (elimination, unimolecular, conjugate base) mechanism. The base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the system and elimination of dibenzofulvene and carbon dioxide, liberating the free amine.

-

Orthogonality: This strategy is orthogonal to the acid-labile side-chain protecting groups, which are typically based on the tert-butyl (tBu) cation (e.g., t-butyl esters, t-butyl ethers, and the Boc group).[3][12] This Fmoc/tBu approach provides a truly orthogonal system.[3]

-

Advantages: The mild deprotection conditions preserve the integrity of peptides containing sensitive residues.[6][]

Acid-Labile Groups: The Boc Strategy

The tert-butoxycarbonyl (Boc) group represents the classic SPPS strategy developed by Merrifield.

-

Mechanism: The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[13] The acid protonates the carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable carbocation, which is then scavenged. The resulting carbamic acid rapidly decarboxylates to yield the free amine.

-

Orthogonality: In this strategy, the side-chain protecting groups are typically benzyl (Bzl)-based, which require a much stronger acid, such as hydrofluoric acid (HF), for removal.[3][13] Because both Nα and side-chain groups are removed by acid (of differing strengths), this system is not strictly orthogonal but rather relies on differential lability.[3]

Catalytically-Labile Groups

These groups offer a third dimension of orthogonality and are invaluable for on-resin modifications.

-

Benzyloxycarbonyl (Cbz or Z): One of the earliest amine protecting groups, Cbz is stable to both mild acid and base but is efficiently cleaved by catalytic hydrogenolysis (H₂ gas with a catalyst like Palladium on Carbon, Pd/C) or transfer hydrogenation.[14][15][16] This process reduces the benzyl ester to toluene and liberates the carbamic acid, which decarboxylates.

-

Allyloxycarbonyl (Alloc): The Alloc group is orthogonal to both acid- and base-labile groups.[17][18] It is selectively removed under very mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃).[8][17][18] The Pd(0) performs an oxidative addition into the allyl group, which is then captured by the scavenger, regenerating the catalyst and liberating the amine.[17][19]

Nucleophile-Labile & Photolabile Groups

These highly specialized groups provide further orthogonal dimensions for complex syntheses.

-

Dde and ivDde: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and its more sterically hindered analogue, isovaleryl (ivDde), are stable to both TFA and piperidine. They are removed by nucleophilic attack with a dilute solution (2-4%) of hydrazine in DMF.[20][21] This allows for the selective deprotection of a lysine side chain, for example, to create a branched or cyclic peptide on-resin.[8][21]

-

Photolabile Groups (e.g., Nvoc): Groups like nitroveratryloxycarbonyl (Nvoc) are cleaved by UV irradiation at a specific wavelength, offering a non-chemical deprotection method that is orthogonal to most other chemical strategies.

Designing an Orthogonal Strategy: A Comparative Analysis

The choice of strategy is dictated by the target peptide's complexity, sequence, and intended modifications.

The Fmoc vs. Boc Decision

The Fmoc/tBu strategy has become the dominant method in SPPS for several reasons.[] Its milder conditions are more compatible with sensitive sequences and allow for a wider range of on-resin modifications. The Boc/Bzl strategy, while robust, uses harsh acids (TFA for deprotection, HF for final cleavage) that can degrade sensitive peptides. However, Boc chemistry can sometimes offer advantages for synthesizing hydrophobic or aggregation-prone sequences, as the protonation of the N-terminus after each deprotection step can help reduce intermolecular hydrogen bonding.[13]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Deprotection | 20% Piperidine in DMF (Mild Base) | 25-50% TFA in DCM (Strong Acid) |

| Side-Chain Groups | Acid-labile (tBu-based) | Very Acid-labile (Bzl-based) |

| Final Cleavage | Strong Acid (e.g., 95% TFA) | Very Strong Acid (e.g., HF, TFMSA) |

| Orthogonality | Fully Orthogonal | Differential Lability |

| Key Advantage | Mild conditions, ideal for complex & sensitive peptides, on-resin chemistry.[6][] | Can be advantageous for hydrophobic/aggregating peptides.[13] |

| Key Disadvantage | Base-catalyzed side reactions (e.g., aspartimide formation).[11] | Harsh reagents, potential for side-chain degradation. |

Field Insight: The Aspartimide Problem

A significant challenge in Fmoc-SPPS is the base-catalyzed formation of aspartimide, particularly at Asp-Gly or Asp-Asn sequences.[11][22][23] The piperidine used for Fmoc deprotection can catalyze a side-chain cyclization reaction of aspartic acid residues.[11][23] This intermediate can then reopen to form a mixture of the desired α-peptide, the undesired β-peptide (where the backbone continues from the side-chain carboxyl), and their racemized versions, which are often difficult to separate from the final product.[24][25] Mitigating this requires careful strategic planning, such as using specialized Asp derivatives with bulkier side-chain protecting groups.[24]

A Multi-Dimensional Orthogonal Scheme Workflow

Consider the synthesis of a branched peptide where a second peptide chain is grown from a lysine side chain. This requires a three-dimensional orthogonal strategy.

Caption: Workflow for Branched Peptide Synthesis using a Tri-Orthogonal Strategy.

Key Experimental Protocols

The following protocols are illustrative and should be optimized for specific sequences and scales.

Protocol: Standard Fmoc-SPPS Deprotection Cycle

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Drain the solvent. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.[26]

-

Drain & Repeat: Drain the deprotection solution. Add a fresh aliquot of 20% piperidine in DMF and agitate for another 5-10 minutes to ensure complete removal.[26]

-

Washing: Drain the solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene.[26] The resin is now ready for the next amino acid coupling step.

Protocol: Selective Alloc Group Removal from a Protected Peptide

Caution: Palladium reagents are toxic and air-sensitive. Work in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).

-

Preparation: Swell the Alloc-protected peptide-resin in anhydrous dichloromethane (DCM).

-

Reagent Solution: In a separate flask, prepare the deprotection solution. For every 1.0 equivalent of Alloc-protected amine, use a palladium(0) catalyst (e.g., Pd(PPh₃)₄; 0.05 - 0.1 equiv) and a scavenger (e.g., Phenylsilane (PhSiH₃); 10-20 equiv) dissolved in anhydrous DCM.[18]

-

Deprotection: Add the deprotection solution to the resin. Agitate the reaction at room temperature. Monitor progress by taking small resin samples for analysis (e.g., via a Kaiser test on a secondary amine or LC-MS of a cleaved sample). The reaction is often complete within 30-60 minutes.[18]

-

Washing: Drain the reaction solution. Wash the resin thoroughly with DCM (3-5 times), followed by washes with a chelating agent solution (e.g., 0.5% diisopropylethylamine, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by extensive DMF and DCM washes.[19]

Protocol: On-Resin Lysine Side-Chain Deprotection via Dde Removal

-

Resin Swelling: Swell the Dde-protected peptide-resin in DMF.

-

Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Note: This solution will also remove Fmoc groups; ensure the N-terminus is protected with a Boc group if it needs to remain intact.[27]

-

Deprotection: Add the hydrazine solution to the resin (approx. 25 mL per gram of resin).[28] Allow the mixture to stand at room temperature for 3 minutes.[28]

-

Repeat: Drain the solution and repeat the treatment with fresh hydrazine solution two more times to ensure complete removal.[28]

-

Washing: Drain the final treatment solution. Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved byproduct. The lysine side-chain amine is now free for subsequent modification.

Conclusion & Future Outlook

The principle of orthogonal protection is the strategic foundation that enables the synthesis of peptides with remarkable complexity. By understanding the distinct chemical mechanisms of different protecting group families—base-labile, acid-labile, catalytically-labile, and nucleophile-labile—researchers can design multi-dimensional strategies to build intricate molecular architectures. The choice between the dominant Fmoc and Boc strategies, and the integration of auxiliary groups like Alloc and Dde, must be guided by the specific challenges presented by the target peptide. As the demand for sophisticated peptide therapeutics, diagnostics, and materials continues to grow, the development of new protecting groups and even more robust and orthogonal ligation strategies will remain a vibrant and essential area of chemical innovation.

References

-

Title: Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: PubMed URL: [Link]

-

Title: Alloc Protecting Group: Alloc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

-

Title: Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Source: Wiley Online Library URL: [Link]

-

Title: Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups Source: CEM Corporation URL: [Link]

-

Title: Protecting group - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones Source: PubMed URL: [Link]

-

Title: A new tri-orthogonal strategy for peptide cyclization Source: PubMed URL: [Link]

-

Title: Peptide Synthesis - FAQ Source: AAPPTEC URL: [Link]

-

Title: Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups Source: Aapptec URL: [Link]

-

Title: A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR Source: PubMed URL: [Link]

-

Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: On-the-Resin N-Terminal Modification of Long Synthetic Peptides Source: PMC - NIH URL: [Link]

-

Title: 13.10: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL: [Link]

-

Title: T boc fmoc protocols in peptide synthesis Source: Slideshare URL: [Link]

-

Title: ASPARTIMIDE FORMATION Source: Iris Biotech GmbH URL: [Link]

-

Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: Gyros Protein Technologies URL: [Link]

-

Title: Appendix 6: Protecting groups Source: Oxford Learning Link URL: [Link]

-

Title: Orthogonal Protection of Peptides and Peptoids for Cyclization by the Thiol–Ene Reaction and Conjugation Source: ACS Publications URL: [Link]

-

Title: Optimizing the removal of an ivDde protecting group Source: Biotage URL: [Link]

-

Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS Source: Neliti URL: [Link]

-

Title: Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: ResearchGate URL: [Link]

-

Title: Advances in Fmoc solid-phase peptide synthesis Source: PMC - NIH URL: [Link]

-

Title: Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group Source: MDPI URL: [Link]

-

Title: Orthogonal ligation strategies for peptide and protein Source: PubMed - NIH URL: [Link]

-

Title: How to remove Dde protecting group in solution? Source: ResearchGate URL: [Link]

-

Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

-

Title: Aspartimide formation during SPPS a Base-promoted aspartimide formation... Source: ResearchGate URL: [Link]

-

Title: Cbz deprotection conditions: screening of catalysts and sources of H2 Source: ResearchGate URL: [Link]

-

Title: Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis Source: Technical Disclosure Commons URL: [Link]

-

Title: Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines Source: Aapptec URL: [Link]

-

Title: Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and Source: UvA-DARE (Digital Academic Repository) URL: [Link]

-

Title: Amino Acid Derivatives for Peptide Synthesis Source: Gyros Protein Technologies URL: [Link]

Sources

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. media.neliti.com [media.neliti.com]

- 8. kohan.com.tw [kohan.com.tw]

- 9. A new tri-orthogonal strategy for peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 17. total-synthesis.com [total-synthesis.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 22. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. media.iris-biotech.de [media.iris-biotech.de]

- 24. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. peptide.com [peptide.com]

- 28. peptide.com [peptide.com]

Introduction: Beyond Linearity in Peptide Design

An In-Depth Technical Guide to Fmoc-D-Dab(Ivdde)-OH: A Cornerstone for Advanced Peptide Synthesis

In the landscape of modern drug discovery and chemical biology, the demand for peptides with sophisticated architectures and enhanced therapeutic profiles has driven the development of highly specialized chemical tools. Standard solid-phase peptide synthesis (SPPS) excels at creating linear chains, but the synthesis of more complex structures—such as branched, cyclic, or conjugated peptides—requires a nuanced strategy of orthogonal protection.[1] At the heart of this strategy lies a class of meticulously designed building blocks, among which N-α-Fmoc-N-γ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-diaminobutyric acid, or This compound , stands out as an indispensable reagent.

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of this compound. Moving beyond a simple datasheet, we will dissect its molecular logic, provide field-proven protocols for its use, and illustrate its strategic application in the construction of advanced peptide-based molecules. As a senior application scientist, my objective is to explain not just the "how" but the fundamental "why" behind the protocols, ensuring a robust and reproducible implementation in your research.

The Molecular Architecture: A Triad of Functionality

The utility of this compound stems from the distinct and synergistic roles of its three core components: the N-α-Fmoc group, the D-Diaminobutyric acid scaffold, and the side-chain Ivdde group. Understanding this architecture is the key to leveraging its full potential.

-

The N-α-Fmoc Group (Temporary Protector): The Fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protecting group for the alpha-amine.[2] Its defining characteristic is its lability to secondary amines, typically a 20% piperidine solution in N,N-dimethylformamide (DMF), during the iterative cycles of SPPS.[3][4] This allows for the sequential addition of amino acids to build the primary peptide backbone.[4] Its stability under the acidic and hydrazinolytic conditions used to remove other protecting groups is central to the concept of orthogonality.[5]

-

The D-Diaminobutyric Acid (D-Dab) Core (The Branching Point): Diaminobutyric acid is a non-proteinogenic amino acid featuring a primary amine on its side chain (the γ-amine). This amine provides a crucial handle for post-synthesis modifications or for initiating the growth of a secondary peptide chain. The use of the D-enantiomer can be a strategic choice to introduce specific conformational constraints or to enhance proteolytic stability in the final peptide.

-

The γ-Ivdde Group (The Orthogonal Shield): The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is the cornerstone of this reagent's unique utility. It protects the γ-amine of the Dab side chain. The Ivdde group is a more sterically hindered variant of the Dde protector, a critical enhancement that confers two major advantages:

-

Enhanced Stability: The Ivdde group exhibits significantly greater stability towards piperidine compared to its Dde counterpart, preventing premature deprotection during the synthesis of long or complex peptide sequences.

-

Reduced Migratory Tendency: It is less prone to migrating from one side chain to another, a known issue with the Dde group that can compromise the integrity of the final product.

-

Critically, the Ivdde group is selectively and cleanly removed by a mild solution of 2% hydrazine in DMF, conditions that leave Fmoc, Boc, and most acid-labile side-chain protecting groups (like tBu, Trt, Pbf) completely intact.[6][7] This unique removal chemistry is what grants this compound its prized orthogonal status.

Physicochemical Data and Sourcing

Accurate identification and reliable sourcing are paramount for reproducible research. The following tables summarize the key properties and list reputable suppliers for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 607366-21-2 | [8][9] |

| Molecular Formula | C₃₂H₃₈N₂O₆ | [8] |

| Molecular Weight | 546.65 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥95.0% (HPLC) | |

| Solubility | Soluble in DMF, NMP | |

| Storage | 15-25°C |

Table 2: Commercial Suppliers

| Supplier | Brand/Product Line | Notes |

| Merck (Sigma-Aldrich) | Novabiochem® | A leading and widely cited source for high-quality peptide synthesis reagents. |

| Advanced ChemTech | Specialist in amino acids and peptide synthesis products.[10] | |

| Aapptec | Provider of peptides, resins, and reagents for synthesis. | |

| Santa Cruz Biotechnology | Offers a broad range of biochemicals for research.[8] | |

| ChemicalBook | An online directory listing multiple suppliers, primarily based in China.[9][11] |

Core Methodology: On-Resin Selective Ivdde Deprotection

The selective removal of the Ivdde group while the peptide remains attached to the solid support is the most critical experimental step. The protocol's success hinges on ensuring complete removal without affecting other protecting groups.

Causality of Reagent Choice

The deprotection relies on nucleophilic attack by hydrazine on the Ivdde group, which proceeds via a well-established mechanism to release the free amine and a stable, UV-active indazole by-product.[6]

-

Why 2% Hydrazine? A 2% concentration of hydrazine monohydrate in DMF is the universally recommended starting point.[6][7] This concentration is effective for cleaving the Ivdde group while being mild enough to avoid side reactions. Higher concentrations can potentially cleave the peptide at sensitive residues or convert arginine to ornithine.[7]

-

Why Multiple, Short Treatments? Rather than a single long incubation, the protocol employs multiple short treatments (e.g., 3-5 treatments of 3-5 minutes each).[7][12] This approach is kinetically more efficient, ensuring fresh reagent is available to drive the reaction to completion and helping to wash away the by-products, which can be crucial for sterically hindered sites.

Self-Validating Protocol: Batch-wise Ivdde Removal

This protocol includes an integrated monitoring step, making it a self-validating system.

Materials:

-

Peptidyl-resin bearing the this compound residue.

-

Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Hydrazine monohydrate.

-

UV-Vis Spectrophotometer and quartz cuvettes.

Procedure:

-

Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

-

Resin Swelling: Swell the peptidyl-resin in a reaction vessel with DMF for 15-30 minutes. Drain the solvent.

-

First Hydrazine Treatment: Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[7] Agitate gently at room temperature for 3 minutes.[7]

-

Monitoring (Optional but Recommended): Collect the filtrate from step 3. Measure its absorbance at 290-292 nm. The presence of the indazole by-product will result in a strong absorbance reading.[6][13]

-

Repeat Treatments: Drain the solution and repeat the hydrazine treatment (step 3) between 4 to 9 more times, or until the absorbance of the filtrate at 290 nm returns to baseline.[6] This indicates that the reaction is complete and no more by-product is being released.

-

Thorough Washing: After the final hydrazine treatment, wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the indazole by-product.[7] The resin now bears a free side-chain amine at the Dab position and is ready for the next synthetic step.

Troubleshooting Incomplete Deprotection

In some cases, particularly with long or aggregated sequences, Ivdde removal can be sluggish. If monitoring indicates incomplete removal after 10 treatments, consider increasing the reaction time for each treatment to 5-10 minutes or, cautiously, increasing the hydrazine concentration to 5-10%.[12]

Strategic Applications in Advanced Peptide Synthesis

The ability to unmask a single, reactive amine at a specific site on the peptide backbone opens a gateway to synthesizing complex molecular constructs that are inaccessible through linear SPPS alone.

A. Synthesis of Branched Peptides

Branched peptides can mimic natural protein structures, enhance epitope presentation for vaccine development, or improve pharmacokinetic properties.[14] After Ivdde removal, the newly exposed γ-amine of the Dab residue serves as an anchor point to initiate the synthesis of a second, distinct peptide chain using standard Fmoc-SPPS protocols.

B. On-Resin Peptide Cyclization

Cyclic peptides are of great interest in drug development due to their high receptor affinity and constrained conformations. This compound is a powerful tool for generating side-chain-to-tail or side-chain-to-side-chain lactam bridges. A typical strategy involves:

-

Synthesizing the linear peptide, incorporating this compound at the desired position.

-

Removing the N-terminal Fmoc group.

-

Selectively removing the Ivdde group with hydrazine.

-

Mediating an intramolecular amide bond formation between the N-terminal amine and the Dab side-chain amine using a suitable coupling agent (e.g., HBTU, HATU).

C. Site-Specific Conjugation

The free γ-amine is an ideal nucleophile for the site-specific attachment of various payloads, enabling the creation of sophisticated bioconjugates:

-

Peptide-Drug Conjugates (PDCs): Attaching cytotoxic agents for targeted cancer therapy.

-

Molecular Imaging Probes: Conjugating fluorophores (e.g., TAMRA) or chelating agents for diagnostic applications.

-

PEGylation: Attaching polyethylene glycol (PEG) chains to improve solubility and circulation half-life.

Conclusion

This compound is far more than a mere protected amino acid; it is a strategic enabler for peptide chemists. Its robust, orthogonal Ivdde protecting group provides a reliable method for introducing a site-specific modification point within a peptide sequence. By mastering the straightforward yet critical deprotection protocol, researchers can unlock a vast design space, paving the way for the synthesis of branched, cyclic, and conjugated peptides with precisely controlled architectures. The causality-driven protocols and validation checkpoints described in this guide are designed to empower scientists to confidently and successfully apply this versatile building block in their pursuit of next-generation peptide therapeutics and research tools.

References

-

Fmoc-D-Lys(ivDde)-OH; CAS 1272755-33-5. Aapptec Peptides. [Link]

-

Optimizing the removal of an ivDde protecting group. Biotage. [Link]

-

Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate. [Link]

-

Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. [Link]

-

Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Royal Society of Chemistry. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. GenScript. [Link]

-

Supplementary Information - Efficient use of the Dmab Protecting Group. The Royal Society of Chemistry. [Link]

-

Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

-

Wang, C., et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry. [Link]

Sources

- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chempep.com [chempep.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. peptide.com [peptide.com]

- 8. scbt.com [scbt.com]

- 9. FMOC-DAB(IVDDE)-OH | 607366-21-2 [chemicalbook.com]

- 10. advancedchemtech.com [advancedchemtech.com]

- 11. FMOC-DAB(IVDDE)-OH suppliers & manufacturers in China [m.chemicalbook.com]

- 12. biotage.com [biotage.com]

- 13. rsc.org [rsc.org]

- 14. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Enamine-Type Protecting Groups: A Modern Synthetic Strategy

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis.[1] This guide provides a deep dive into the chemistry and application of enamine-type protecting groups, a versatile yet sometimes overlooked strategy for the temporary masking of primary and secondary amines. By leveraging the fundamental principles of enamine formation and hydrolysis, chemists can achieve selective transformations in complex molecular architectures.

The Core Principle: Reversible Enamine Formation as a Protection Strategy

At its heart, the use of an enamine as a protecting group hinges on the reversible reaction between a primary or secondary amine and a β-dicarbonyl compound or a related reactive species. This reaction transforms the nucleophilic amine into a significantly less reactive enaminone system, effectively "protecting" it from undesired reactions.[2]

The choice of the β-dicarbonyl component is critical as it dictates the stability of the resulting enamine and the conditions required for its subsequent removal (deprotection). A key advantage of this strategy lies in the mild conditions often employed for both the protection and deprotection steps, a crucial factor in the synthesis of sensitive and complex molecules.

The protection of a primary or secondary amine with a β-dicarbonyl compound, such as dimedone, proceeds through a condensation reaction. The reaction is typically catalyzed by a base and results in the formation of a stable, conjugated enaminone system with the elimination of water.[2]

DOT Script for Enamine Protection Mechanism

Caption: Mechanism of amine protection via enaminone formation.

Deprotection Strategies: Releasing the Free Amine

The true utility of a protecting group lies in its facile and selective removal. Enamine-type protecting groups offer several methods for deprotection, allowing for flexibility in synthetic design. The most common methods involve treatment with reagents that can readily exchange with the protected amine or disrupt the conjugated enaminone system.

A widely employed method for the cleavage of enaminone protecting groups is the use of hydrazine hydrate.[2] The reaction is typically carried out under mild conditions and proceeds via a nucleophilic attack of hydrazine on the enaminone, leading to the formation of a stable heterocyclic byproduct and the release of the free amine.

DOT Script for Enamine Deprotection Workflow

Caption: General workflow for the deprotection of enamine-type protecting groups.